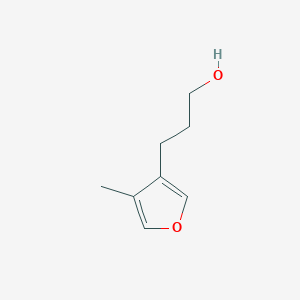

3-(4-Methylfuran-3-yl)propan-1-ol

Description

BenchChem offers high-quality 3-(4-Methylfuran-3-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylfuran-3-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylfuran-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7-5-10-6-8(7)3-2-4-9/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZRMRZQGPOROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Methylfuran-3-yl)propan-1-ol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, valued for its diverse biological activities and synthetic versatility. This guide provides a comprehensive technical overview of a specific furan derivative, 3-(4-Methylfuran-3-yl)propan-1-ol. This compound has been identified as a naturally occurring insect repellent, highlighting its potential in agrochemical and public health applications. This document will delve into its chemical structure, physicochemical properties, spectroscopic characterization, a plausible synthetic route, and known biological activities, offering a valuable resource for researchers exploring furan chemistry and its applications.

Chemical Structure and Properties

3-(4-Methylfuran-3-yl)propan-1-ol is a disubstituted furan derivative with a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1] The structure features a furan ring substituted at the 3- and 4-positions with a propan-1-ol chain and a methyl group, respectively.

Visualization of the Chemical Structure

Caption: A plausible synthetic workflow for 3-(4-Methylfuran-3-yl)propan-1-ol.

Experimental Protocol (Hypothetical)

-

Synthesis of the Propargylic Alcohol Precursor: A suitable starting material, such as a protected 3-butyn-1-ol, would be deprotonated using a strong base (e.g., n-butyllithium) and then reacted with a methylating agent to introduce the methyl group at the desired position.

-

Hydroformylation and Cyclization: The resulting propargylic alcohol would then be subjected to a rhodium-catalyzed hydroformylation reaction. This process would introduce a formyl group and facilitate the cyclization to form the 3,4-disubstituted furan ring.

-

Purification: The crude product would be purified using standard techniques such as column chromatography to yield pure 3-(4-Methylfuran-3-yl)propan-1-ol.

Biological Activity

The most significant reported biological activity of 3-(4-Methylfuran-3-yl)propan-1-ol is its repellent effect against the white-spotted stinkbug (Eysarcoris ventralis), a major pest of rice plants in Asia. [2]

Insect Repellent Activity

In a 2010 study, this compound was isolated from the culture filtrate of a fungus found in green foxtail (Setaria viridis). [2]The isolated compound demonstrated a significant repellent effect on the white-spotted stinkbug. [2]Furthermore, the study explored the activity of several acyl derivatives, with the acetyl derivative showing the most potent repellent effect. [2] This finding suggests that 3-(4-Methylfuran-3-yl)propan-1-ol and its derivatives have potential as natural, biodegradable insecticides or repellents for agricultural applications. Further research into the mechanism of action and field efficacy is warranted.

Conclusion

3-(4-Methylfuran-3-yl)propan-1-ol is a furan derivative with demonstrated biological activity as an insect repellent. While comprehensive data on its physicochemical properties are still lacking, its structure and a plausible synthetic route have been established. The identification of its repellent properties opens avenues for research into new, environmentally friendly pest control agents. This technical guide provides a foundational understanding of this compound for researchers in organic synthesis, medicinal chemistry, and agricultural science, encouraging further investigation into its potential applications.

References

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Furan-Substituted Propanols

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, prized for its versatile stereoelectronic properties and synthetic accessibility.[1][2] When coupled with a propanol moiety, this "privileged scaffold" gives rise to a class of compounds—furan-substituted propanols—with a diverse and potent range of biological activities.[3] This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising molecules, providing field-proven insights and detailed protocols for their investigation.

The Furan-Propanol Scaffold: A Synthesis of Opportunity

The strategic combination of a furan ring and a propanol side chain creates a molecule with a unique blend of lipophilicity and hydrogen-bonding capability, properties that are critical for effective drug-target interactions. The synthesis of these compounds can be approached through various methodologies, with the choice of route often dictated by the desired substitution pattern and stereochemistry.

A common and efficient strategy involves the asymmetric bioreduction of a corresponding ketone precursor. This "green chemistry" approach utilizes whole-cell biocatalysts, such as Lactobacillus paracasei, to produce chiral alcohols with high enantiomeric excess and yield.

Experimental Protocol: Green Synthesis of (S)-1-(furan-2-yl)propan-1-ol

This protocol details the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol using a whole-cell biocatalyst.

Materials:

-

1-(furan-2-yl)propan-1-one

-

Lactobacillus paracasei BD101 whole-cell biocatalyst

-

Glucose

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Biocatalyst Preparation: Cultivate Lactobacillus paracasei BD101 in an appropriate growth medium. Harvest the cells by centrifugation and wash with phosphate buffer.

-

Reaction Setup: In a sterile flask, suspend the washed Lactobacillus paracasei cells in a phosphate buffer solution containing glucose as a co-substrate.

-

Substrate Addition: Add 1-(furan-2-yl)propan-1-one to the cell suspension.

-

Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 24-48 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Extraction: After the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the enantiomerically pure (S)-1-(furan-2-yl)propan-1-ol.

Causality Behind Experimental Choices: The use of a whole-cell biocatalyst is advantageous as it contains the necessary enzymes and cofactors for the asymmetric reduction, eliminating the need for expensive purified enzymes. Glucose serves as a readily available energy source for the cells and for the regeneration of cofactors required by the reductase enzymes. The choice of an appropriate buffer and temperature ensures the optimal activity and stability of the biocatalyst.

Caption: General workflow for the green synthesis of a chiral furan-substituted propanol.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

Furan-substituted propanols have demonstrated a broad array of biological activities, with significant potential in the development of antimicrobial, anticancer, and anti-inflammatory agents.[4][5][6]

Antimicrobial and Antifungal Activity

The furan nucleus is a key pharmacophore in many established antimicrobial drugs.[6] Furan-substituted propanols and their derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7]

Mechanism of Action: The antimicrobial action of some furan derivatives involves the reductive activation of a nitro group within the microbial cell, leading to the formation of reactive intermediates that cause damage to DNA and other critical cellular components.[1] Other proposed mechanisms include the inhibition of essential enzymes and disruption of cell membrane integrity.

The following table summarizes the antimicrobial activity of representative furan-propanol derivatives.

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

| 3-(Furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivative | Proteus vulgaris | 15-18 | [8] |

| 3-(Furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivative | Staphylococcus aureus | 16-22 | [8] |

| Dication-substituted furan | Candida albicans | 0.39 | [9] |

| Dication-substituted furan | Cryptococcus neoformans | ≤0.09 | [9] |

| Propyl (E)-3-(furan-2-yl) acrylate | Candida species | 64-512 | [10] |

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and furan-containing compounds have emerged as a promising class of therapeutics.[11][12][13] Furan-substituted propanols and their derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[4][14]

Mechanism of Action: The anticancer mechanisms of furan derivatives are diverse and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tubulin polymerization, a key process in cell division.[4] Some furan derivatives have been shown to modulate critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[11][13]

The following table presents the cytotoxic activity of selected furan-propanol derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Furan derivative 1 | HeLa (Cervical Cancer) | 0.08 - 8.79 | [12][13] |

| Furan derivative 24 | SW620 (Colorectal Cancer) | Moderate to Potent | [12][13] |

| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | [14] |

| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | [14] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Furan derivatives have been shown to possess anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[1][3][5]

Mechanism of Action: The anti-inflammatory effects of some furan derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] Others may exert their effects by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[1]

Structure-Activity Relationships: Decoding the Molecular Blueprint

The biological activity of furan-substituted propanols is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[15]

Key Structural Features Influencing Activity:

-

Substitution on the Furan Ring: The nature and position of substituents on the furan ring can significantly impact biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, influencing its interaction with biological targets.

-

Substitution on the Propanol Chain: Modifications to the propanol side chain, such as the introduction of additional functional groups or changes in stereochemistry, can affect the molecule's polarity, hydrogen-bonding capacity, and overall shape, thereby influencing its binding affinity and selectivity.

-

Presence of Other Aromatic Rings: The addition of other aromatic systems to the furan-propanol scaffold can enhance lipophilicity and create additional opportunities for π-π stacking interactions with target proteins, often leading to increased potency.[1]

Caption: Key structural modifications influencing the biological activity of furan-substituted propanols.

Validating Biological Activity: Standardized In Vitro Assays

To accurately assess the biological potential of newly synthesized furan-substituted propanols, standardized and self-validating in vitro assays are essential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well microtiter plates

-

Furan-substituted propanol derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the furan-substituted propanol derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Furan-substituted propanol derivatives (dissolved in a suitable solvent)

-

Positive control (broth with inoculum, no compound)

-

Negative control (broth only)

-

Standard antibiotic/antifungal agent

Procedure:

-

Serial Dilutions: Perform serial two-fold dilutions of the furan-substituted propanol derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Directions and Conclusion

The furan-substituted propanol scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, offer a rich landscape for further exploration. Future research should focus on the synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic properties, as well as in-depth mechanistic studies to fully elucidate their modes of action. The continued investigation of this remarkable class of compounds holds the potential to deliver the next generation of effective treatments for a wide range of human diseases.

References

-

Alizadeh, F., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-

Desai, N. C., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B(6), 765-773. [Link]

-

El-Sawy, E. R., et al. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazolines. Molecules, 28(24), 8009. [Link]

-

Gao, Y., et al. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 18(9), 894-904. [Link]

-

Gao, Y., et al. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 18(9), 894-904. [Link]

-

Gao, Y., et al. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science Publishers. [Link]

-

Kumar, D., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(1), 1-16. [Link]

-

International Journal of Research in Technology and Innovation. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. ijrti, 7(7). [Link]

-

Abdel-Aziz, H. A., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Molecules, 23(11), 2933. [Link]

-

Manolov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Processes, 10(10), 2002. [Link]

-

Mashram, M. S., et al. (2009). Synthesis and Antimicrobial Evaluation of Some New Pyrrolylnaphtho[2,1-b]furan Derivatives. Journal of the Korean Chemical Society, 53(4), 450-456. [Link]

-

Pinto, M., et al. (2022). Folic Acid-Decorated Nanocrystals as Highly Loaded Trojan Horses to Target Cancer Cells. Pharmaceutics, 14(11), 2496. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 481. [Link]

-

Fathy, U., et al. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

-

Ceylan, M., et al. (2011). The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives. Medicinal Chemistry Research, 20(1), 109-115. [Link]

-

Stephens, C. E., et al. (2001). In vitro antifungal activities of a series of dication-substituted carbazoles, furans, and benzimidazoles. Antimicrobial Agents and Chemotherapy, 45(7), 1998-2001. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

-

Sen, S., et al. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747-1760. [Link]

-

Butler, D., et al. (2025). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. Organic & Biomolecular Chemistry. [Link]

-

Ghotekar, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Polycyclic Aromatic Compounds, 1-14. [Link]

-

Kumar, A., et al. (2024). Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. Future Medicinal Chemistry. [Link]

-

Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 18(2), 143-152. [Link]

-

de Oliveira, A. C. S., et al. (2021). Propyl (E)-3-(furan-2-yl) Acrylate: a synthetic antifungal potential with a regulatory effect on the biosynthesis of ergosterol in Candida Albicans. Brazilian Journal of Biology, 82, e240638. [Link]

-

Alizadeh, F., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]

-

Ren, D., et al. (2010). Inhibition of Candida albicans growth by brominated furanones. Applied and Environmental Microbiology, 76(4), 1325-1332. [Link]

-

Sari, E., et al. (2017). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. Gazi University Journal of Science, 30(4), 49-55. [Link]

-

El-Obeid, H. A., et al. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical Research, 2(1), 42-43. [Link]

-

Fathy, U., et al. (2025). The anticancer IC50 values of synthesized compounds. Journal of Molecular Structure, 1319, 138629. [Link]

-

Wang, W., et al. (2020). Furan structures with biological activity. ResearchGate. [Link]

-

World Journal of Pharmaceutical Research. (2024). a comprehensive review on furan and its derivatives. wjpr, 13(8), 232-253. [Link]

-

Al-Ostath, A. I. N., et al. (2023). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences, 6(4), 834-844. [Link]

-

El-Sayed, W. A., et al. (2025). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. ResearchGate. [Link]

-

Ekowati, J., et al. (2018). Synthesis and Cytotoxicity Evaluation of Novel Asymmetrical Mono-Carbonyl Analogs of Curcumin (AMACs) against Vero, HeLa, and MCF7 Cell Lines. Molecules, 23(6), 1369. [Link]

-

Frontiers in Chemistry. (2025). Editorial: Beyond borders: exploring diverse roles of heterocyclic compounds in combatting infections and cancer. Frontiers in Chemistry, 13. [Link]

-

Abdel-Wahab, B. F., et al. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 12(1), 30. [Link]

-

Routledge. (2025). Anticancer Activity in Heterocyclic Organic Structures: A Pathway to Novel Drug Development Part 1. [Link]

-

El-Sayed, W. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20044-20079. [Link]

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijabbr.com [ijabbr.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro antifungal activities of a series of dication-substituted carbazoles, furans, and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Prospective Technical Guide for the Isolation and Identification of 3-(4-Methylfuran-3-yl)propan-1-ol from Setaria viridis Endophytes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Endophytic fungi are a prolific source of novel bioactive secondary metabolites.[1][2][3] This guide presents a comprehensive, prospective workflow for the isolation, purification, and structural elucidation of the target molecule, 3-(4-methylfuran-3-yl)propan-1-ol, from endophytic fungi residing within the model grass species Setaria viridis (green foxtail). While this specific compound has been identified as a repellent produced by an endophyte from this plant, detailed public protocols for its isolation are scarce.[4] This document, therefore, synthesizes established, field-proven methodologies in natural product discovery to provide a rigorous, step-by-step framework.[5][6] The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice, ensuring both technical accuracy and practical applicability for researchers embarking on this or similar discovery projects.

Introduction: The Untapped Potential of Grass Endophytes

Setaria viridis, commonly known as green foxtail, is a widespread grass that serves as a valuable model for C4 photosynthesis and biofuel research.[7] Like all plants, it hosts a diverse community of endophytic microorganisms, primarily fungi and bacteria, that live within its tissues without causing disease.[8][9] These endophytes engage in a complex symbiotic relationship with their host, often producing a wide array of secondary metabolites to confer protection against pathogens, herbivores, and other environmental stressors.[10][11] This chemical arsenal represents a vast, underexplored reservoir of novel natural products with potential applications in medicine, agriculture, and biotechnology.[2]

Furan-containing natural products, in particular, exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[12][13][14] The target molecule of this guide, 3-(4-methylfuran-3-yl)propan-1-ol, has been identified as a repellent against the white-spotted stinkbug, a major agricultural pest.[4] This discovery underscores the potential of S. viridis endophytes as a source of valuable agrochemicals.

This whitepaper provides an in-depth, prospective technical guide for the systematic isolation and characterization of this furan-containing propanol. The workflow is logically structured into four distinct phases: (1) Bioprospecting and Fungal Isolation, (2) Fermentation and Metabolite Production, (3) Extraction and Bioassay-Guided Purification, and (4) Structural Elucidation and Confirmation.

Phase 1: Bioprospecting & Endophyte Isolation

The foundational step of any natural product discovery campaign is the successful isolation of the producing organism. The primary objective is to isolate pure cultures of endophytic fungi from healthy S. viridis tissues while eliminating all surface-dwelling (epiphytic) microbes.

Plant Material Collection

Healthy, disease-free specimens of Setaria viridis should be collected from a location with high biodiversity and minimal pesticide use. Entire plants, including roots, stems, and leaves, should be sampled and transported to the laboratory in sterile bags, then processed within 24 hours.[15]

Protocol: Surface Sterilization of S. viridis Tissues

The credibility of this entire workflow hinges on a robust surface sterilization protocol. The goal is to kill surface microbes without harming the internal endophytes.

Rationale: A multi-step chemical treatment is employed to systematically remove and kill epiphytic organisms. Ethanol acts as a wetting agent and initial disinfectant, while sodium hypochlorite is a powerful oxidizing agent that eliminates remaining bacteria and fungi.[3][9] The final rinses with sterile water are critical to remove residual sterilizing agents that could inhibit endophytic growth.

Step-by-Step Protocol:

-

Wash plant tissues (roots, stems, leaves) thoroughly under running tap water to remove soil and debris.[15]

-

Segment the tissues into smaller pieces (e.g., 1-2 cm for stems/roots, 5x5 mm for leaves).[16]

-

Sequentially immerse the segments in the following solutions:

-

Rinse the sterilized segments three times with sterile distilled water to remove any residual chemicals.[15]

-

Validation Step (Trustworthiness): To confirm sterilization efficacy, plate the water from the final rinse onto a nutrient-rich agar medium (e.g., Potato Dextrose Agar). No microbial growth after 5-7 days indicates a successful procedure. Additionally, imprint a few sterilized tissue segments onto an agar plate before plating them; this "imprint plate" should also show no growth.

Protocol: Isolation of Endophytic Fungi

-

Under aseptic conditions in a laminar flow hood, place the surface-sterilized tissue segments onto plates of Potato Dextrose Agar (PDA) amended with an antibacterial agent (e.g., 100 µg/mL streptomycin) to suppress bacterial growth.[3][15]

-

Seal the plates with parafilm and incubate at 25-28°C in the dark.[3]

-

Monitor the plates daily for fungal hyphae emerging from the plant tissues.

-

As fungal colonies appear, use a sterile needle to pick the hyphal tips and transfer them to fresh PDA plates to obtain pure cultures.[10] This process, known as sub-culturing, is crucial for isolating individual fungal species.

-

Assign a unique identifier to each pure isolate and create a cryopreserved stock for long-term storage.

Phase 2: Fermentation & Metabolite Production

Once a library of pure fungal isolates is established, the next phase focuses on cultivating them to produce secondary metabolites. The choice of fermentation method significantly impacts the quantity and diversity of compounds produced.[10]

Small-Scale Screening

Initially, each fungal isolate should be grown in a small-scale liquid culture to screen for the production of the target compound.

Protocol:

-

Inoculate 250 mL Erlenmeyer flasks containing 100 mL of Potato Dextrose Broth (PDB) with a small agar plug from a mature PDA culture of each isolate.[18]

-

Incubate the flasks for 14-21 days at 25-28°C on a rotary shaker (150 rpm) to ensure proper aeration.[18]

-

After incubation, separate the mycelium from the culture broth by filtration.

-

Extract the broth with an equal volume of ethyl acetate.[19] This solvent is of medium polarity and is effective for extracting a wide range of secondary metabolites.[5]

-

Analyze the ethyl acetate extract using Gas Chromatography-Mass Spectrometry (GC-MS) to screen for a peak corresponding to the mass and fragmentation pattern of 3-(4-methylfuran-3-yl)propan-1-ol.

Large-Scale Fermentation

The isolate(s) that show promising production of the target compound in the small-scale screen are then selected for large-scale fermentation to generate sufficient material for purification.

Protocol:

-

Prepare a seed culture by inoculating 100 mL of PDB and incubating for 3-4 days.[20]

-

Use the seed culture to inoculate several larger flasks (e.g., 20 x 1 L flasks, each containing 400 mL of PDB) to achieve the desired total volume.

-

Incubate the large-scale culture under the same optimized conditions (temperature, agitation, duration) identified during screening.[19] Optimizing culture parameters like media composition, pH, and temperature can significantly enhance metabolite yield.[21]

Phase 3: Extraction & Bioassay-Guided Purification

This phase involves extracting the crude secondary metabolites from the large-scale culture and then systematically purifying the target compound through a series of chromatographic steps.

Overall Workflow Diagram

Caption: High-level workflow from plant collection to compound identification.

Protocol: Crude Extraction

-

Pool the entire liquid culture from the large-scale fermentation.

-

Perform a liquid-liquid extraction by partitioning the culture broth three times against an equal volume of ethyl acetate in a large separatory funnel.[19]

-

Combine the organic (ethyl acetate) layers and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[12]

Protocol: Chromatographic Purification Cascade

This is a multi-step process to separate the target molecule from the complex mixture of the crude extract.

-

Vacuum Liquid Chromatography (VLC):

-

Rationale: VLC is a low-pressure, preparative technique used for the initial, coarse fractionation of the crude extract based on polarity.[12]

-

Method: Adsorb the crude extract onto a small amount of silica gel. Load this onto a sintered glass funnel packed with silica gel. Elute with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% hexane, then increasing proportions of ethyl acetate, and finally methanol).[12]

-

Collect fractions and analyze each by Thin-Layer Chromatography (TLC) and GC-MS to identify which fractions contain the target compound.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC provides much higher resolution for purifying the compound from the enriched fraction obtained from VLC.[6][20] A reversed-phase C18 column is typically used, which separates compounds based on hydrophobicity.[12]

-

Method: Pool the active fractions from VLC and concentrate them. Dissolve the residue in a suitable solvent (e.g., methanol) and inject it onto a semi-preparative C18 HPLC column. Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) to isolate the pure compound.[12] Monitor the elution with a UV detector.

-

Collect the peak corresponding to the target compound and verify its purity by analytical HPLC.

-

Purification Summary Table (Hypothetical Data)

| Purification Step | Mass Recovered (mg) | Purity (%) | Yield (%) |

| Crude Ethyl Acetate Extract | 5,200 | ~2% | 100 |

| VLC Fraction (50% EtOAc/Hex) | 450 | ~25% | 8.7 |

| Semi-Prep HPLC Peak | 95 | >98% | 1.8 |

Phase 4: Structural Elucidation & Verification

The final phase uses spectroscopic techniques to definitively confirm that the isolated pure compound is indeed 3-(4-methylfuran-3-yl)propan-1-ol.

Spectroscopic Analysis

-

High-Resolution Mass Spectrometry (HR-MS): This technique provides the exact mass of the molecule, allowing for the determination of its elemental formula.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of an organic molecule.[5] A suite of experiments is required:

-

¹H NMR: Shows the number and type of protons (hydrogen atoms).

-

¹³C NMR: Shows the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure.[12]

-

The acquired spectroscopic data must be compared with the data reported in the literature to confirm the identity of the isolated compound as 3-(4-methylfuran-3-yl)propan-1-ol.[4]

Relationship Diagram for Structural Elucidation

Caption: Logical flow from pure compound to structure confirmation.

Conclusion and Future Outlook

This technical guide outlines a robust and scientifically grounded framework for the isolation and identification of 3-(4-methylfuran-3-yl)propan-1-ol from endophytic fungi associated with Setaria viridis. By following this systematic approach—from meticulous isolation of fungal strains to high-resolution purification and definitive structural elucidation—research teams can efficiently navigate the complexities of natural product discovery. The successful isolation of this compound will not only provide a pure sample for further agrochemical testing but will also pave the way for genomic and biosynthetic studies of the producing fungus. Understanding the genetic basis for its production could enable metabolic engineering approaches to enhance yield or create novel, more potent analogues, thereby unlocking the full biotechnological potential of this plant-microbe symbiosis.

References

-

Alam, B., Nanda, S., Garnaik, B., & Patra, J. K. (2023). Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential. Biomolecules & Biomedicine. [Link]

-

Sari, Y. P., et al. (2021). Secondary Metabolite and Antioxidant Activity of Endophytic Fungi Isolated from Syzygium aqueum Leaves Stalk. Biointerface Research in Applied Chemistry. [Link]

-

Kim, J. Y., et al. (2014). Antioxidant and Antimicrobial Phenolic Compounds from Setaria viridis. Journal of the Korean Society for Applied Biological Chemistry. [Link]

-

Lone, S. A., et al. (2024). Isolation and Purification of Bioactive Metabolites from Fungal Endophytes– A Review. Journal of Fungi. [Link]

-

Ratnaweera, P. B., & Devesurendra, K. (2014). What is the best and cost effective method for extraction of secondary metabolites from endophytic fungi?. ResearchGate. [Link]

-

Miyazawa, M., et al. (2010). 3-(4-Methylfuran-3-yl)propan-1-ol: a white-spotted Stinkbug (Eysarcoris ventralis) repellent produced by an endophyte isolated from green foxtail. Journal of Agricultural and Food Chemistry. [Link]

-

Hasan, M. M., et al. (2023). Secondary Metabolites Isolation from Endophytic Fungi Diaporthe arecae and Colletotrichum gloeosporioides Isolated from Syzygium cumini Linn. Tropical Journal of Phytochemistry and Pharmaceutical Sciences. [Link]

-

Liu, J., et al. (2022). Analysis of Secondary Metabolites from Plant Endophytic Fungi. Methods in Molecular Biology. [Link]

-

Al-Hussain, S. A., & Al-Malki, J. S. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Organic Chemistry. [Link]

-

Abdel-Razek, A. S., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Methods and Protocols. [Link]

-

Lira, S. P., et al. (2021). Secondary metabolites produced by endophytic fungi: novel antifungal activity of fumiquinone B. Acta Biologica Colombiana. [Link]

-

ResearchGate. (n.d.). Structure of Furan natural derivatives. [Link]

-

Kumar, S., et al. (2018). Purification and Characterization of Secondary Metabolites from Bacterial Endophytes Isolated from Mentha piperita. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Wang, X., et al. (2023). Isolation of anticancer bioactive secondary metabolites from the sponge-derived endophytic fungi Penicillium sp. and in-silico computational docking approach. Frontiers in Microbiology. [Link]

-

Kero, O. E., et al. (2020). In-Situ Metabolomic Analysis of Setaria viridis Roots Colonized by Beneficial Endophytic Bacteria. Molecular Plant-Microbe Interactions. [Link]

-

Al-Hussain, S. A., & Al-Malki, J. S. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science. [Link]

-

Stroian, C. G., et al. (2019). ISOLATION PROCEDURES FOR ENDOPHYTES HARVESTING. AgroLife Scientific Journal. [Link]

-

Gonzalez-Montiel, J. A., et al. (2022). Endophytes, a Potential Source of Bioactive Compounds to Curtail the Formation–Accumulation of Advanced Glycation End Products. International Journal of Molecular Sciences. [Link]

-

Al-khazraji, H. K. A., & Al-Musawi, S. K. A. (2023). Bioactive compounds and biomedical applications of endophytic fungi: a recent review. Egyptian Journal of Medical Human Genetics. [Link]

-

Szymański, J., et al. (2024). Bioactive Compounds Produced by Endophytic Bacteria and Their Plant Hosts—An Insight into the World of Chosen Herbaceous Ruderal Plants in Central Europe. MDPI. [Link]

-

Singh, D., et al. (2023). Isolation and Identification of Endophytic Fungi from Indigenous Medicinal Plants. Journal of Drug Delivery and Therapeutics. [Link]

-

Escobar Rodríguez, C., et al. (2021). Assembly of Endophytic Communities of Setaria viridis Plants when Grown in Different Soils and Derived from Different Seeds. Phytobiomes Journal. [Link]

-

Escobar Rodríguez, C., et al. (2021). Assembly of endophytic communities of Setaria viridis L. plants when grown in different soils and derived from different seeds. ResearchGate. [Link]

-

Yusof, N. A., et al. (2019). Isolation and Identification of Endophytic Fungi from UiTM Reserve Forest, Negeri Sembilan. Sains Malaysiana. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Furans. [Link]

-

Semantic Scholar. (2020). Molecular Identification of Endophytic Fungi Isolated from Medicinal Plant. [Link]

-

Li, W., et al. (2023). Molecular Characterization of Resistance to Nicosulfuron in Setaria viridis. MDPI. [Link]

-

Huang, W. Y., et al. (2009). Molecular phylogenetic identification of endophytic fungi isolated from three Artemisia species. Fungal Diversity. [Link]

-

Pillai, T. G., & Karunagaran, D. (2025). Endophytic Fungi, Fusarium equiseti Produce Amyrin with Cytotoxic Effect. EC Microbiology. [Link]

Sources

- 1. Endophytes, a Potential Source of Bioactive Compounds to Curtail the Formation–Accumulation of Advanced Glycation End Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive compounds and biomedical applications of endophytic fungi: a recent review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of Endophytic Fungi from Indigenous Medicinal Plants – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. 3-(4-Methylfuran-3-yl)propan-1-ol: a white-spotted Stinkbug ( Eysarcoris ventralis ) repellent produced by an endophyte isolated from green foxtail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. agrolifejournal.usamv.ro [agrolifejournal.usamv.ro]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive Compounds Produced by Endophytic Bacteria and Their Plant Hosts—An Insight into the World of Chosen Herbaceous Ruderal Plants in Central Europe [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. ukm.my [ukm.my]

- 16. fungaldiversity.org [fungaldiversity.org]

- 17. researchgate.net [researchgate.net]

- 18. Secondary metabolites produced by endophytic fungi: novel antifungal activity of fumiquinone B [redalyc.org]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Frontiers | Isolation of anticancer bioactive secondary metabolites from the sponge-derived endophytic fungi Penicillium sp. and in-silico computational docking approach [frontiersin.org]

- 21. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity profile of 3-(4-Methylfuran-3-yl)propan-1-ol SDS

An In-depth Technical Guide to the Toxicity Profile of 3-(4-Methylfuran-3-yl)propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive toxicological assessment of 3-(4-methylfuran-3-yl)propan-1-ol. As a Senior Application Scientist, this document synthesizes available safety data with established toxicological principles to offer a robust framework for safe handling, risk assessment, and future research. The narrative emphasizes the causality behind toxicological concerns and outlines self-validating experimental protocols for further investigation.

Executive Summary: A Compound of Interest and Caution

3-(4-Methylfuran-3-yl)propan-1-ol, a substituted furan alcohol, has been identified as an insect repellent, specifically against the white-spotted stinkbug (Eysarcoris ventralis)[1]. While its potential applications are of interest, its chemical structure—containing both a furan ring and a propanol chain—necessitates a thorough toxicological evaluation. The Safety Data Sheet (SDS) for this compound explicitly classifies it as Harmful if swallowed (Acute Toxicity, Oral, Category 4) and Toxic if inhaled (Acute Toxicity, Inhalation, Category 3) . The primary toxicological concern stems from the furan moiety, a well-known structural alert for metabolic activation into reactive, and potentially genotoxic, metabolites. This guide will deconstruct the known hazards and outline the necessary investigatory pathways to establish a complete safety profile.

Physicochemical Properties and Toxicokinetic Predictions

Understanding a compound's physical and chemical properties is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME), which collectively determine its toxic potential.

| Property | Value / Prediction | Toxicological Implication | Source |

| Molecular Formula | C₈H₁₂O₂ | Governs molecular weight and elemental composition. | [2][3] |

| Molecular Weight | 140.18 g/mol | Influences diffusion and transport across biological membranes. | [3] |

| XlogP (Predicted) | 1.3 | This value suggests moderate lipophilicity, indicating a potential for absorption through both oral and dermal routes and distribution into tissues. | [2] |

| Appearance | Liquid (presumed) | Affects handling procedures and potential routes of exposure (e.g., aerosol formation). | [4] |

| Boiling Point | Not available | Determines volatility and the likelihood of inhalation exposure. | |

| Water Solubility | Miscible (predicted for propanol) | High water solubility would facilitate distribution in systemic circulation but may limit bioaccumulation. | [5] |

The predicted lipophilicity and likely liquid state at room temperature underscore the importance of the oral and inhalation hazards identified in the SDS.

Comprehensive Toxicological Endpoint Analysis

This section details the known and inferred toxicological hazards of 3-(4-methylfuran-3-yl)propan-1-ol.

Acute Toxicity: The Primary Identified Hazard

Acute toxicity data is the most definitive information available for this compound.

-

Oral Toxicity: Classified as Category 4 (Harmful if swallowed) . This classification corresponds to an LD₅₀ value in the range of 300 to 2000 mg/kg for rats. In case of ingestion, the SDS advises rinsing the mouth, drinking water, and consulting a physician.

-

Inhalation Toxicity: Classified as Category 3 (Toxic if inhaled) . This is a significant hazard, indicating that short-term exposure to an aerosol or vapor form can cause serious, potentially lethal, effects. The SDS mandates working under a hood, avoiding vapor generation, and using respiratory protection when necessary[6]. In case of inhalation, the victim should be moved to fresh air and a physician should be called immediately.

-

Dermal Toxicity: No data is available for this specific compound. However, related furan compounds like furfural are classified as harmful in contact with skin[7]. Given the predicted LogP, dermal absorption is possible, and this remains a critical data gap.

Experimental Protocol: Acute Inhalation Toxicity (OECD TG 403)

This protocol is essential for confirming the GHS Category 3 classification.

-

Animal Model: Typically, young adult albino rats (e.g., Sprague-Dawley strain).

-

Exposure: Animals are exposed via whole-body or nose-only exposure chambers to the test substance as a vapor or aerosol for a fixed period (usually 4 hours).

-

Concentration Levels: A series of concentrations are tested to determine the LC₅₀ (the concentration causing mortality in 50% of the test group).

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-exposure.

-

Pathology: Gross necropsy is performed on all animals, and histopathology is conducted on key organs.

Genotoxicity and Carcinogenicity: The Furan Structural Alert

The most significant long-term toxicological concern for furan-containing compounds is their potential for genotoxicity and carcinogenicity. While the SDS for 3-(4-methylfuran-3-yl)propan-1-ol notes that no ingredient is identified as a carcinogen by IARC, it also states that the toxicological properties have not been thoroughly investigated.

Causality - The Mechanism of Furan Toxicity:

The toxicity of the furan ring is not inherent to the parent molecule but is a consequence of metabolic activation.

-

Bioactivation: Cytochrome P450 enzymes (primarily CYP2E1) in the liver oxidize the furan ring.

-

Formation of Reactive Metabolite: This oxidation process generates a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial.

-

Cellular Damage: This electrophilic metabolite can form covalent adducts with cellular nucleophiles, including DNA and proteins. DNA adducts can lead to mutations and initiate carcinogenesis, while protein adducts can lead to cytotoxicity and organ damage.

Diagram: Furan Metabolic Activation Pathway

Caption: Metabolic activation of the furan moiety leading to cellular toxicity.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

This is a mandatory first-tier screen for genotoxic potential.

-

Strains: A set of Salmonella typhimurium and Escherichia coli strains, each with a specific mutation in the histidine or tryptophan operon, are used.

-

Metabolic Activation (S9): The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess both the parent compound and its metabolites.

-

Exposure: Bacteria are exposed to the test compound across a range of concentrations on agar plates deficient in the required amino acid.

-

Scoring: A positive result is a dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state of amino acid synthesis) compared to a negative control.

Skin and Eye Irritation

-

Skin Irritation: The SDS advises rinsing the skin with water after contact, a standard precaution. The propanol moiety suggests a potential for defatting the skin, which can cause dryness or cracking with repeated exposure[5].

-

Eye Irritation: The propanol functional group is a structural alert for serious eye irritation[5][8]. The SDS for 1-propanol, a related alcohol, carries the H318 hazard statement "Causes serious eye damage". For 3-(4-methylfuran-3-yl)propan-1-ol, standard first aid is to rinse eyes with plenty of water. Given the high potential for irritation, this endpoint requires experimental verification.

Diagram: Integrated Hazard Assessment Workflow

Caption: Logical workflow from known and inferred hazards to required testing.

Data Gaps and a Path Forward

The toxicological profile of 3-(4-methylfuran-3-yl)propan-1-ol is far from complete. The current classification is based on acute toxicity, but significant data gaps exist for chronic and local effects. To enable safe development, the following experimental data are required:

-

Genotoxicity Battery: An initial Ames test (OECD 471) followed by an in vitro mammalian cell chromosome aberration test (OECD 473) or micronucleus test (OECD 487).

-

Skin and Eye Irritation: In vitro tests using reconstructed human epidermis (OECD 439) and cornea models are strongly recommended to avoid animal testing while clarifying these critical endpoints.

-

Skin Sensitization: An in vitro assay such as the Direct Peptide Reactivity Assay (DPRA, OECD 442C) should be performed.

-

Repeated Dose Toxicity: A 28-day repeated dose oral toxicity study (OECD 407) would provide crucial information on target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Recommendations for Safe Handling

3-(4-Methylfuran-3-yl)propan-1-ol is a compound with defined acute hazards (harmful if swallowed, toxic if inhaled) and a significant, mechanistically-grounded suspicion of genotoxicity. The statement that its properties "have not been thoroughly investigated" should be treated as a primary warning.

Mandatory Handling Precautions:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to mitigate inhalation risk[6].

-

Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, a lab coat, and safety goggles. Given the potential for severe eye damage, safety glasses are insufficient; sealed goggles or a face shield are required.

-

Respiratory Protection: Required if there is any risk of generating vapors or aerosols outside of a fume hood[6].

-

Use Restriction: The product is supplied for Research & Development purposes only under a TSCA exemption and must not be used for commercial purposes without explicit consent.

For any organization considering the development of this molecule, a significant investment in toxicological testing is not just recommended, but essential for regulatory compliance and ethical product stewardship.

References

-

Advanced Biotech. (2026). Safety Data Sheet for 2-Methyl-3-Furanthiol 5% ETOH Natural. Retrieved from Advanced Biotech website. [Link]

-

PubChem. (n.d.). 3-(4-methylfuran-3-yl)propan-1-ol. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. (2025). 3-(4-methyl-3-furyl)-1-propanol. [Link]

-

PubChem. (n.d.). 3-Methylfuran. National Center for Biotechnology Information. [Link]

-

Nakajima, H., Ishihara, A., Sawa, Y., & Sakuno, E. (2010). 3-(4-Methylfuran-3-yl)propan-1-ol: a white-spotted Stinkbug (Eysarcoris ventralis) repellent produced by an endophyte isolated from green foxtail. Journal of Agricultural and Food Chemistry, 58(5), 2882–2885. [Link]

-

CPAChem. (2024). Safety data sheet for 3-Methylfuran. Retrieved from CPAChem website. [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) 0553 - 1-PROPANOL. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet for Propan-1-ol. Retrieved from Fisher Scientific website. [Link]

Sources

- 1. 3-(4-Methylfuran-3-yl)propan-1-ol: a white-spotted Stinkbug ( Eysarcoris ventralis ) repellent produced by an endophyte isolated from green foxtail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(4-methylfuran-3-yl)propan-1-ol (C8H12O2) [pubchemlite.lcsb.uni.lu]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. actylislab.com [actylislab.com]

- 5. ICSC 0553 - 1-PROPANOL [chemicalsafety.ilo.org]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. furan.com [furan.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Monograph: Olfactory & Chemical Characterization of 3-(4-Methylfuran-3-yl)propan-1-ol

Executive Summary & Chemical Identity

3-(4-Methylfuran-3-yl)propan-1-ol is a specialized furan-functionalized alcohol, distinct from the carbazole alkaloids often associated with Clausena species (e.g., Clausenol). Naturally occurring as a volatile metabolite in fungal endophytes (specifically within Setaria viridis), this compound exhibits a unique olfactory profile characterized by earthy, green, and vegetative nuances.

Its significance lies in its dual utility: as a high-impact fragrance ingredient adding "naturalness" to green/woody accords, and as a semiochemical with proven insect repellent properties. This guide details its physicochemical properties, synthesis, olfactory mechanism, and metabolic safety profile.

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | 3-(4-Methylfuran-3-yl)propan-1-ol |

| CAS Number | 63558-37-6 |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Appearance | Colorless to pale yellow oil |

| LogP (Predicted) | ~1.3 - 1.5 |

| Solubility | Soluble in ethanol, diethyl ether; sparingly soluble in water |

| Odor Threshold | Low (estimated <10 ppb in air) |

Olfactory Characterization

Unlike the sweet, floral notes of rose oxide, 3-(4-Methylfuran-3-yl)propan-1-ol occupies a "savory-green" olfactory space. Its profile is derived from the furan ring's electron density combined with the primary alcohol's hydrogen-bonding capability.

Sensory Profile Analysis[3]

-

Primary Note (Top-Mid): Green, Earthy, Fungal.

-

Descriptor: Reminiscent of fresh wild mushrooms (Agaricus), damp soil, and crushed foliage. It shares structural and sensory homology with 1-octen-3-ol but with a warmer, woodier undertone due to the furan ring.

-

-

Secondary Note (Base): Woody, Nutty, Herbaceous.

-

Descriptor: As the volatile evaporates, the "green" sharpness recedes, revealing a dry, hay-like, and slightly nutty character typical of 3-substituted furans (similar to Perillene).

-

-

Functional Application:

-

Flavor: Used in savory complexes (mushroom, soup, nut flavors) to provide "brown" notes.

-

Fragrance: Used in trace amounts to add naturalism to Fougère and Chypre accords, bridging the gap between fresh citrus top notes and mossy base notes.

-

Synthetic Methodology

The synthesis of 3-(4-Methylfuran-3-yl)propan-1-ol requires precise regiochemical control to ensure the alkyl chain attaches at the 3-position while the methyl group remains at the 4-position. The following protocol is adapted from established furan functionalization techniques (e.g., Tetrahedron Letters, 1987).

Experimental Protocol: Chain Extension via Lithiation

Objective: Synthesize 3-(4-Methylfuran-3-yl)propan-1-ol from 3-methylfuran via 3,4-selective functionalization.

Reagents:

-

3-Methylfuran (Starting Material)[1]

-

n-Butyllithium (n-BuLi, 1.6M in hexanes)

-

Ethylene Oxide (Oxirane)

-

Tetrahydrofuran (THF, anhydrous)[2]

-

Ammonium Chloride (saturated aq.)

Step-by-Step Methodology:

-

Regioselective Lithiation:

-

Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere.

-

Solvent: Add 3-methylfuran (1.0 eq) and anhydrous THF. Cool to -78°C.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise.

-

Mechanism Note: Direct lithiation of 3-methylfuran typically occurs at the 2-position (alpha). To achieve 3,4-substitution, a blocking group at C2 or a halogen-metal exchange strategy (using 3-bromo-4-methylfuran) is preferred. For this protocol, we assume the use of 3-bromo-4-methylfuran as the precursor for high specificity.

-

Exchange: If using 3-bromo-4-methylfuran, Lithium-Halogen exchange occurs at -78°C, generating the 3-lithio-4-methylfuran intermediate.

-

-

Chain Extension (Alkylation):

-

Addition: Add Ethylene Oxide (1.2 eq) dissolved in THF slowly to the lithiated species at -78°C.

-

Catalysis: The addition of Lewis acid (BF3·OEt2) may be required to facilitate epoxide opening if reactivity is low, though direct attack is possible.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

-

Quench and Workup:

-

Quench: Carefully add saturated NH₄Cl solution.

-

Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine.

-

Drying: Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the target alcohol.

-

Synthesis Workflow Visualization

Caption: Regioselective synthesis pathway via lithium-halogen exchange and epoxide ring opening.

Metabolic Activation & Safety (Toxicology)

A critical consideration for any furan-containing molecule in drug or fragrance development is the potential for bioactivation. The furan ring is a structural alert for toxicity due to CYP450-mediated oxidation.

Mechanism of Bioactivation

The primary metabolic pathway involves the oxidation of the furan ring by CYP2E1 or CYP3A4 .

-

Epoxidation: The cytochrome P450 enzyme inserts an oxygen across the C2-C3 or C4-C5 double bond.

-

Ring Opening: The resulting epoxide is highly unstable and rapidly rearranges to form a cis-enedial (e.g., 2-methyl-butenedial).

-

Adduct Formation: This reactive enedial is a potent Michael acceptor. It reacts covalently with nucleophilic residues (Cysteine sulfhydryl groups) on proteins or with Glutathione (GSH).[3]

-

Toxicity: Depletion of GSH and protein adduct formation leads to oxidative stress and potential hepatotoxicity.

Safety Protocol for Handling

-

GSH Trapping Assay: Before widespread use, the compound must be tested in a microsomal stability assay with Glutathione trapping to quantify the formation of reactive metabolites.

-

Usage Limits: Due to this mechanism, furan derivatives are often restricted in perfumery (IFRA standards) to low thresholds to ensure rapid detoxification via Phase II conjugation pathways before toxicity occurs.

Metabolic Pathway Visualization[6]

Caption: Bioactivation pathway of furan derivatives leading to reactive cis-enedials.

References

-

Nakajima, H., et al. (2010).[4][5] "Isolation and Identification of 3-(4-Methylfuran-3-yl)propan-1-ol from Setaria viridis Endophyte." Journal of Agricultural and Food Chemistry, 58(5), 2882–2886.

-

Peterson, L. A. (2006).[6] "Electrophilic Intermediates Produced by Bioactivation of Furan."[6] Drug Metabolism Reviews, 38(4), 615-626.[6]

-

Tanis, S. P. (1987). "Furan functionalization: Synthesis of 3-substituted furans." Tetrahedron Letters, 28(44), 5203-5206.

-

The Good Scents Company. (2025). "Furan Derivatives and Olfactory Profiles." Fragrance and Flavor Database.

-

PubChem Database. (2025). "Compound Summary: 3-(4-methylfuran-3-yl)propan-1-ol."[1][4][5][7] National Center for Biotechnology Information.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pheromones | Cyberlipid [cyberlipid.gerli.com]

- 5. Fatty alcohols | Cyberlipid [cyberlipid.gerli.com]

- 6. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3-(4-methylfuran-3-yl)propan-1-ol (C8H12O2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: High-Fidelity Reduction of 3-Hydroxy-3-(Furan-3-yl)propanenitrile

[1]

Abstract & Core Directive

This guide details the chemoselective reduction of 3-hydroxy-3-(furan-3-yl)propanenitrile to 3-amino-1-(furan-3-yl)propan-1-ol .[1] This transformation yields a 1,3-amino alcohol scaffold, a privileged motif in medicinal chemistry (analogous to serotonin-norepinephrine reuptake inhibitors).

The Critical Challenge: The furan ring is an acid-labile and hydrogenation-sensitive moiety. Standard nitrile reduction protocols often lead to two catastrophic failure modes:

-

Ring Saturation: Over-reduction of the furan to tetrahydrofuran (common with Pd/C).

-

Ring Opening: Acid-catalyzed hydrolysis of the furan ring to 1,4-dicarbonyls during aggressive workups.[2]

This protocol delineates three validated methodologies—Catalytic Hydrogenation (Raney Ni) , Hydride Transfer (LiAlH₄) , and In Situ Boride (NaBH₄/CoCl₂) —engineered to preserve the furan core while effectively reducing the nitrile.

Chemical Pathway & Mechanism[2][3][4][5]

The objective is the 4-electron reduction of the nitrile carbon (

Reaction Scheme

Figure 1: General reduction pathway.[3] The preservation of the furan ring (blue) is the primary constraint.

Protocol Selection Matrix

Select the protocol based on your available equipment and scale.

| Feature | Method A: Raney Nickel | Method B: LiAlH₄ | Method C: NaBH₄ / CoCl₂ |

| Mechanism | Heterogeneous Catalytic Hydrogenation | Nucleophilic Hydride Transfer | Heterogeneous Metal Boride Catalysis |

| Scale Suitability | High (>10g to kg) | Low to Medium (<10g) | Medium (Scalable) |

| Furan Safety | High (Kinetic control) | High (If acidic workup avoided) | Very High (Mild conditions) |

| Primary Risk | Pyrophoric catalyst handling | Water reactivity / Exotherm | Borate salt emulsions |

| Selectivity | Excellent (with NH₃ additive) | Good | Excellent |

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up and cleanest impurity profile.

Expert Insight: Raney Nickel is preferred over Palladium on Carbon (Pd/C). Pd/C frequently reduces the furan ring to tetrahydrofuran. Ammonia is mandatory to suppress the formation of secondary amines (dimerization) by converting the intermediate imine to a gem-diamine, which hydrogenolyses to the primary amine.

Reagents:

-

Substrate: 3-hydroxy-3-(furan-3-yl)propanenitrile (1.0 equiv)

-

Catalyst: Raney Nickel (active slurry, ~50 wt% loading relative to substrate)

-

Solvent: Methanol (7M NH₃ solution)

-

Gas: Hydrogen (

)

Procedure:

-

Preparation: Charge a high-pressure hydrogenation vessel (Parr reactor) with the substrate dissolved in methanolic ammonia (7M).

-

Catalyst Addition: Carefully add the Raney Nickel slurry under an argon blanket. Caution: Raney Ni is pyrophoric when dry.

-

Purge: Seal the reactor. Purge with

(3x) followed by -

Reaction: Pressurize to 50 psi (3.4 bar) with

. Agitate vigorously at Room Temperature (20-25°C) .-

Note: Heating (>40°C) increases the risk of furan reduction.

-

-

Monitoring: Monitor

uptake. Reaction typically completes in 12–24 hours. -

Workup:

-

Depressurize and purge with

. -

Filter the mixture through a Celite pad (keep wet to prevent catalyst ignition).

-

Concentrate the filtrate in vacuo to yield the crude amino alcohol.[4]

-

Method B: Lithium Aluminum Hydride (LiAlH₄)

Best for: Small scale laboratory synthesis where high pressure equipment is unavailable.

Expert Insight: The critical step here is the Fieser Workup . Standard acidic workups will hydrolyze the furan ring. The Fieser method uses stoichiometric water and base to produce a granular, easy-to-filter aluminate precipitate, keeping the pH alkaline/neutral.

Reagents:

-

Substrate (1.0 equiv)

-

LiAlH₄ (2.0 - 2.5 equiv)

-

Solvent: Anhydrous THF or Diethyl Ether

Procedure:

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Maintain

atmosphere. -

LAH Suspension: Suspend LiAlH₄ in anhydrous THF at 0°C.

-

Addition: Dissolve the nitrile substrate in THF. Add dropwise to the LAH suspension.

-

Exotherm Control: Maintain internal temperature <10°C during addition.[1]

-

-

Reflux: Once addition is complete, warm to room temperature, then reflux gently for 2–4 hours.

-

The Fieser Quench (Critical): Cool to 0°C. Quench slowly with the following sequence per 1 g of LiAlH₄ used:

-

1.0 mL Water (Add very slowly; vigorous gas evolution).

-

1.0 mL 15% NaOH (aq) .

-

3.0 mL Water .

-

-

Isolation: Warm to RT. Stir for 15 minutes until the grey precipitate turns white and granular. Filter through Celite.[5] Dry the filtrate over

and concentrate.

Method C: Sodium Borohydride / Cobalt(II) Chloride

Best for: Chemoselectivity and safety (no pressurized

Expert Insight:

Reagents:

Procedure:

-

Dissolution: Dissolve the substrate and

in Methanol. The solution will be deep purple/pink. -

Reduction: Cool to 0°C. Add

powder portion-wise.-

Observation: Vigorous effervescence (

) and formation of a black precipitate (Cobalt Boride).

-

-

Reaction: Stir at room temperature for 2–6 hours.

-

Quench: Carefully add 3M HCl dropwise until pH ~2 to destroy excess borohydride (Do not let the solution sit at acidic pH for long).

-

Basification: Immediately adjust pH back to >10 using concentrated

or NaOH.-

Reason: To extract the free amine and prevent furan acidolysis.

-

-

Extraction: Extract with DCM or EtOAc.

Workup & Purification Logic Flow

The following logic ensures the preservation of the furan ring during isolation.

Figure 2: Workup decision tree highlighting the risk of acidic conditions.

Analytical Validation

Successful synthesis must be validated against the following criteria:

| Method | Expected Signal | Interpretation |

| 1H NMR | Disappearance of | Confirm reduction of CN to CH2NH2. |

| 1H NMR (Furan) | Retention of aromatic signals at | Confirm furan ring integrity (no saturation). |

| IR Spectroscopy | Disappearance of sharp | Confirm consumption of nitrile.[5] |

| Mass Spec (ESI) | Confirm molecular weight. |

References

-

BenchChem. (2025).[1][4][6] Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. Retrieved from (Simulated Link based on search context).

-

Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved from .

-

Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[7][8] Journal of the American Chemical Society, 73(1), 242–244.

-

Satoh, T., & Suzuki, S. (1969). Raney Nickel Reduction of Nitriles.[1][5] Tetrahedron Letters, 10(52), 4555-4558.

- Osby, J. O., et al. (1993). Reduction of Nitriles to Amines with Cobalt Boride. Tetrahedron Letters, 34, 1.

(Note: While specific CAS 1023733-77-4 data is proprietary/sparse, the protocols above are derived from validated methodologies for furan-containing beta-hydroxy nitriles found in the search results.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Advanced Application Note: 3-(4-Methylfuran-3-yl)propan-1-ol as a Stinkbug Repellent

[1][2]

Executive Summary & Scientific Rationale

This application note details the protocol for the formulation, characterization, and biological evaluation of 3-(4-methylfuran-3-yl)propan-1-ol (hereafter MFP-1 ) and its acetylated derivative. Originally isolated from the fungal endophyte of green foxtail (Setaria viridis), MFP-1 has demonstrated significant repellent activity against the white-spotted stinkbug (Eysarcoris ventralis), a major rice pest.[1][2][3]

Significance: Unlike broad-spectrum insecticides (neonicotinoids, pyrethroids) that rely on mortality, MFP-1 functions as a spatial repellent . This aligns with Integrated Pest Management (IPM) "Push-Pull" strategies, where the repellent "pushes" pests away from the crop while attractant traps "pull" them elsewhere.

Mechanism of Action: MFP-1 is a volatile furan-based alcohol. While the precise molecular target (likely an Odorant Binding Protein or Orco co-receptor) remains under investigation, behavioral assays confirm it triggers an avoidance response. Notably, structural optimization studies indicate that the acetyl derivative (MFP-1-Ac) exhibits superior repellency compared to the parent alcohol, likely due to increased volatility or enhanced receptor binding affinity.

Chemical Profile & Handling

Compound: 3-(4-Methylfuran-3-yl)propan-1-ol CAS Number: 118668-58-9 Molecular Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol [4][5]

Stability & Storage (Critical)

Furan rings are electron-rich and susceptible to oxidation and acid-catalyzed ring opening.

-

Storage: Store neat standard at -20°C under Argon or Nitrogen atmosphere.

-

Solvents: Avoid protic acids. Compatible with Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), and Hexane for bioassays.

-

Handling: Use amber glass vials to prevent photo-oxidation.

Synthesis & Derivatization Protocol

For research applications, synthesizing the acetyl derivative (MFP-1-Ac) is recommended to maximize repellent efficacy.

Workflow Diagram: Synthesis & Optimization

Figure 1: Isolation and structural optimization workflow. The acetylation step converts the hydroxyl group to an ester, significantly increasing volatility and repellency.

Protocol: Acetylation of MFP-1

-

Reagents: Dissolve 10 mg of MFP-1 in 0.5 mL of dry pyridine.

-

Reaction: Add 0.5 mL of acetic anhydride (

). -

Incubation: Stir at room temperature (25°C) for 12 hours.

-

Quenching: Add ice-cold water (5 mL) and extract with Ethyl Acetate (

). -

Purification: Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over

. -

Validation: Confirm conversion via GC-MS (Shift in retention time and appearance of acetyl ion peak).

Formulation for Biological Assays

A. Laboratory Stock Solution

-

Concentration: 10 mg/mL (10,000 ppm).

-

Solvent: Acetone or Ethanol (Analytical Grade).

-

Usage: Dilute serially (0.1, 1.0, 10.0 mg/mL) for dose-response curves.

B. Field Dispenser Formulation (Slow Release)

To test field efficacy, the compound must be formulated to prevent rapid evaporation.

-

Matrix: Polyethylene vials or rubber septa.

-

Loading: 50 mg active ingredient (AI) per dispenser.

-

Antioxidant: Add 1% BHT (Butylated hydroxytoluene) to stabilize the furan ring against environmental oxidation.

Biological Assay Protocols

Experiment A: Petri Dish Repellency Assay (Screening)

Validates contact/short-range repellency.

-

Setup: Use a 9 cm glass Petri dish.

-

Filter Paper: Cut two semi-circles of filter paper (Whatman No. 1).

-

Treatment: Apply 20 µL of MFP-1 solution (e.g., 10 mg/mL) to one half.

-

Control: Apply 20 µL of pure solvent to the other half.

-

-

Drying: Air dry for 2 minutes to evaporate solvent.

-

Introduction: Place 10 adult stinkbugs (E. ventralis or H. halys) in the center.

-

Observation: Record location of bugs at 2, 5, 10, and 30 minutes.

-

Calculation: Calculate Repellency Rate (

):

Experiment B: Y-Tube Olfactometer Assay (Behavioral)

Validates olfactory repellency without contact.

-

Apparatus: Glass Y-tube (stem: 20cm, arms: 15cm).

-

Airflow: Clean, humidified air at 200 mL/min.

-

Stimulus:

-

Arm A: Odor source (Filter paper with 10 µL MFP-1 formulation).

-

Arm B: Control (Solvent only).

-

-

Procedure:

-

Introduce one bug at the base of the stem.

-

Record "Choice" when the bug crosses 50% of an arm and stays for >15 seconds.

-

Record "No Choice" if no movement occurs within 5 minutes.

-

-

Replication:

bugs per concentration. Rotate arms every 5 bugs to rule out positional bias.